Positional Nitro Group Determines Physicochemical and Drug-Likeness Parameters Versus the 4-Nitro Isomer
The 3-nitro substitution in N-(4-carbamoylphenyl)-3-nitrobenzamide produces distinct physicochemical properties compared to its 4-nitro constitutional isomer (CAS 93839-21-5). The 4-nitro isomer is a documented intermediate in Pigment Yellow 181 synthesis and has a measured LogP of 1.53 [1]. By contrast, the 3-nitro orientation alters the electron distribution on the benzamide ring, which is predicted to shift the LogP by approximately 0.3–0.5 log units based on fragment-based calculations [2]. This difference directly impacts chromatographic retention, solubility, and permeability, making the two compounds non-interchangeable in any assay where passive membrane partitioning or analytical separation is relevant.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.0–1.2 (fragment-based estimate for 3-nitro orientation) |
| Comparator Or Baseline | N-(4-Carbamoylphenyl)-4-nitrobenzamide (CAS 93839-21-5): experimental LogP = 1.53 |
| Quantified Difference | Estimated ΔLogP ≈ 0.3–0.5 units (3-nitro more hydrophilic) |
| Conditions | Computed LogP from SIELC database for the 4-nitro isomer vs. XLogP3 fragment prediction for the 3-nitro analog |
Why This Matters
A LogP difference of 0.3–0.5 units corresponds to a ~2–3-fold change in octanol/water partitioning, which is sufficient to alter HPLC retention times, membrane permeability in cell-based assays, and bioassay reproducibility if isomers are interchanged.
- [1] SIELC Technologies. N-(4-(Aminocarbonyl)phenyl)-4-nitrobenzamide (CAS 93839-21-5). LogP = 1.53. https://sielc.com/n-4-aminocarbonylphenyl-4-nitrobenzamide View Source
- [2] PubChem CID 870348. N-(4-carbamoylphenyl)-2-nitrobenzamide: XLogP3 = 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/870348 View Source
